4-(Benzyloxy)phenyl 3-methylbenzoate

Description

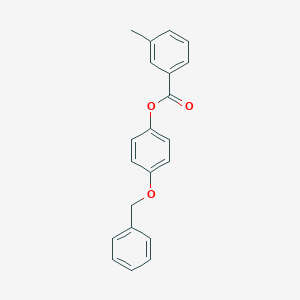

4-(Benzyloxy)phenyl 3-methylbenzoate is an aromatic ester characterized by a benzyloxy-substituted phenyl group linked via an ester bond to a 3-methylbenzoate moiety. This compound is of interest in organic synthesis and materials science due to its structural versatility. The benzyloxy group enhances solubility in nonpolar solvents, while the methyl substituent on the benzoate ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

CAS No. |

5162-11-8 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C21H18O3/c1-16-6-5-9-18(14-16)21(22)24-20-12-10-19(11-13-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

InChI Key |

LLRLJEAKKLKYFO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy Substituents

- 4-(Benzyloxy)phenyl 4-Hexadecyloxy-3-methoxybenzoate This compound () features a long hexadecyloxy chain and a methoxy group instead of a methyl substituent. The extended alkyl chain significantly increases hydrophobicity and enhances liquid crystalline behavior, as noted in studies on three-ring mesogens . In contrast, the methyl group in 4-(benzyloxy)phenyl 3-methylbenzoate reduces molecular weight and likely lowers melting points, favoring applications in solution-phase chemistry.

- Methyl 4-Benzyloxy-3-methoxybenzoate () Here, the ester group is a methyl rather than a phenyl, reducing steric hindrance. This structural simplicity may improve crystallinity and alter solubility profiles.

Derivatives with Varied Functional Groups

3-Benzyloxy-4-methoxybenzaldehyde ()

The aldehyde functional group in this compound increases electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions). In contrast, the ester group in this compound offers stability under basic conditions but susceptibility to hydrolysis.Benzyl 4-(Benzyloxy)-3-methoxybenzoate ()

This analog replaces the phenyl ester with a benzyl ester, introducing additional aromaticity. The benzyl group may enhance UV absorption properties, which is critical for photophysical applications.

Physical and Chemical Properties

Spectroscopic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.